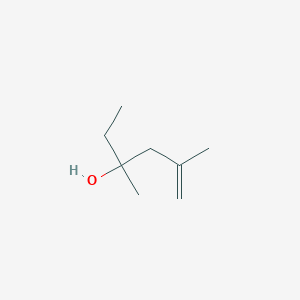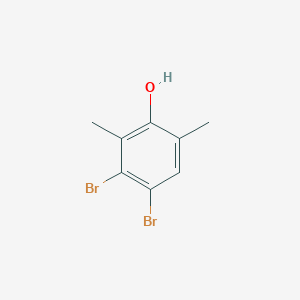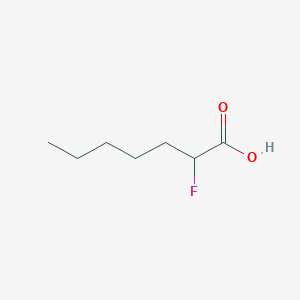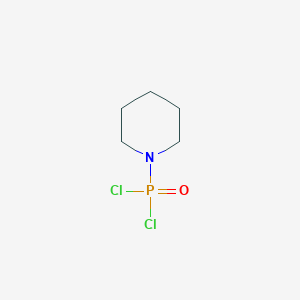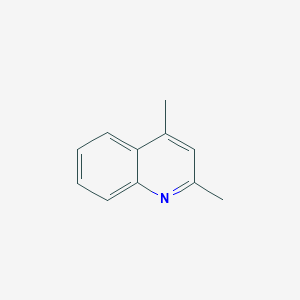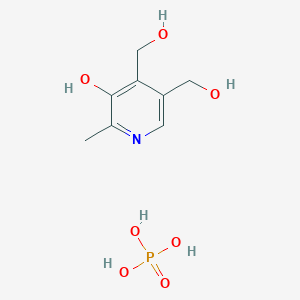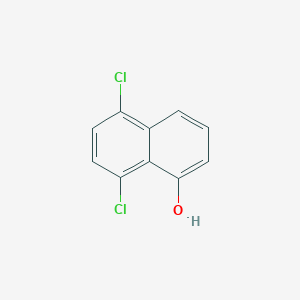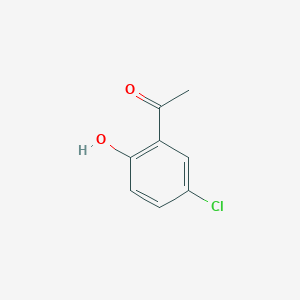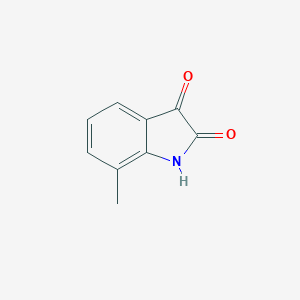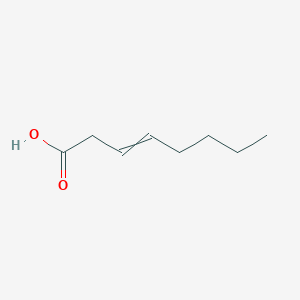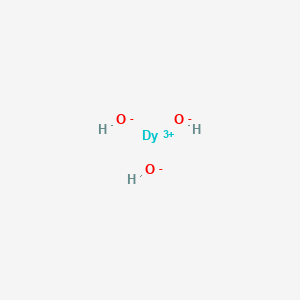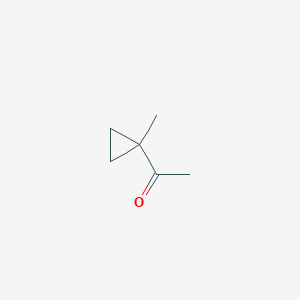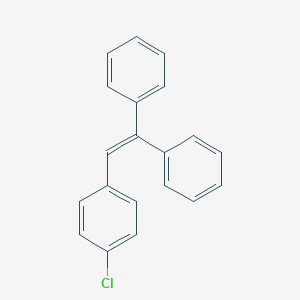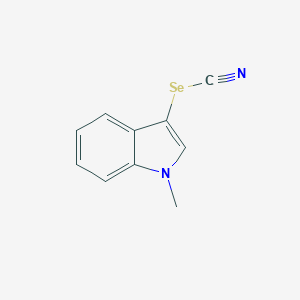
(1-Methylindol-3-yl) selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylindol-3-yl) selenocyanate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selenium-containing compound that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (1-Methylindol-3-yl) selenocyanate is not fully understood. However, several studies have suggested that it works by inducing apoptosis (programmed cell death) in cancer cells. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
(1-Methylindol-3-yl) selenocyanate has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have antioxidant and anti-inflammatory properties. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to have neuroprotective effects, making it a potentially useful compound for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-Methylindol-3-yl) selenocyanate in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has been shown to have potent anticancer activity, making it a potentially useful compound for cancer research. However, one limitation of using (1-Methylindol-3-yl) selenocyanate in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential toxicity and side effects.
Orientations Futures
There are several future directions for research on (1-Methylindol-3-yl) selenocyanate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, more research is needed to determine its mechanism of action and potential toxicities. Finally, there is a need for further studies to determine the optimal dosage and administration of (1-Methylindol-3-yl) selenocyanate for therapeutic use.
Méthodes De Synthèse
(1-Methylindol-3-yl) selenocyanate can be synthesized through a variety of methods. One common method involves the reaction of 1-methylindole with sodium selenocyanate in the presence of a catalyst. Another method involves the reaction of 1-methylindole with selenium dioxide and sodium cyanide. Both methods have been shown to produce high yields of (1-Methylindol-3-yl) selenocyanate.
Applications De Recherche Scientifique
(1-Methylindol-3-yl) selenocyanate has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as an anticancer agent. Several studies have shown that (1-Methylindol-3-yl) selenocyanate has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of diseases.
Propriétés
Numéro CAS |
1201-20-3 |
|---|---|
Nom du produit |
(1-Methylindol-3-yl) selenocyanate |
Formule moléculaire |
C10H8N2Se |
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
(1-methylindol-3-yl) selenocyanate |
InChI |
InChI=1S/C10H8N2Se/c1-12-6-10(13-7-11)8-4-2-3-5-9(8)12/h2-6H,1H3 |
Clé InChI |
WGXWEOTWLLAEGW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)[Se]C#N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)[Se]C#N |
Synonymes |
Selenocyanic acid 1-methyl-1H-indol-3-yl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



